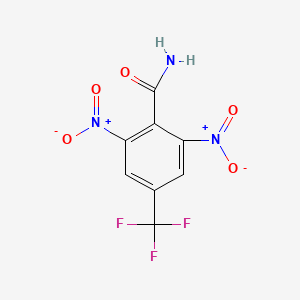
2,6-Dinitro-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dinitro-4-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H4F3N3O5. It is characterized by the presence of nitro groups at the 2 and 6 positions, and a trifluoromethyl group at the 4 position on the benzene ring, along with an amide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitro-4-(trifluoromethyl)benzamide typically involves the nitration of 4-(trifluoromethyl)benzoic acid, followed by the conversion of the resulting dinitro compound to the corresponding benzamide. The nitration process is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dinitro-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are often used for nucleophilic substitution reactions.
Major Products:
Reduction: The reduction of nitro groups yields 2,6-diamino-4-(trifluoromethyl)benzamide.
Substitution: Nucleophilic substitution reactions can lead to the formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Dinitro-4-(trifluoromethyl)benzamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-Dinitro-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparaison Avec Des Composés Similaires
- 2,4-Dinitro-6-(trifluoromethyl)benzamide
- 4,6-Dinitro-2-(trifluoromethyl)benzamide
- 2,6-Dinitro-4-(trifluoromethyl)benzoic acid
Comparison: 2,6-Dinitro-4-(trifluoromethyl)benzamide is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity.
Propriétés
Numéro CAS |
65517-11-5 |
|---|---|
Formule moléculaire |
C8H4F3N3O5 |
Poids moléculaire |
279.13 g/mol |
Nom IUPAC |
2,6-dinitro-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C8H4F3N3O5/c9-8(10,11)3-1-4(13(16)17)6(7(12)15)5(2-3)14(18)19/h1-2H,(H2,12,15) |
Clé InChI |
FLLULEVATOIQCT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



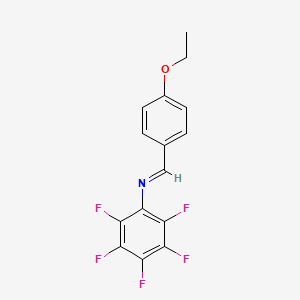
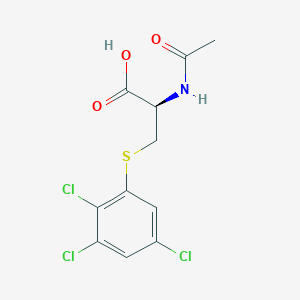
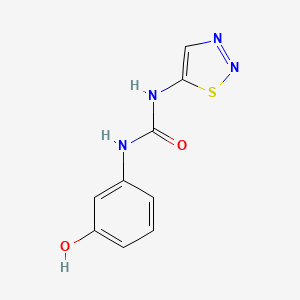

![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
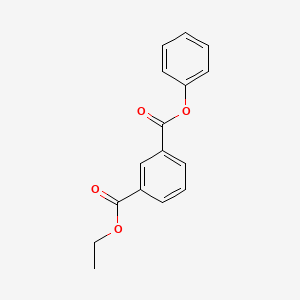

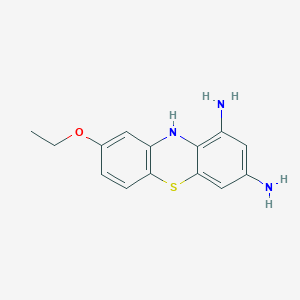
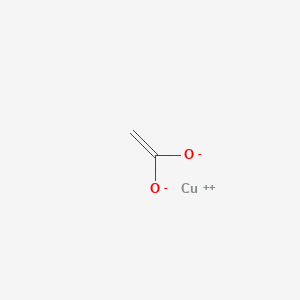
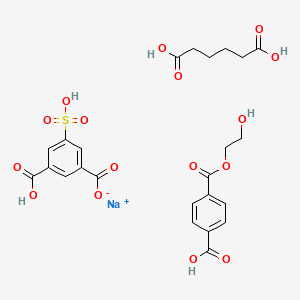
![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)

